2-Hydroxyphenyl Derivative (HSR1101) Exhibits ~2-Fold Superior Potency in Suppressing Pro-Inflammatory Mediators
In a direct head-to-head study of novel isoquinoline-1-carboxamides, derivatives with an N-hydroxyphenyl substituent (HSR1101~1103) demonstrated significantly greater potency in suppressing LPS-induced IL-6 and NO production compared to N-methoxyphenyl derivatives (HSR1105 and 1106) [1]. This quantifiable difference in IC50 underscores the importance of the hydrogen-bond donor capability of the -OH group for enhanced activity [1].
| Evidence Dimension | Inhibition of LPS-induced IL-6 and Nitric Oxide (NO) production |
|---|---|
| Target Compound Data | HSR1101~1103: IC50 range of 20–40 µM |
| Comparator Or Baseline | HSR1105 and 1106: IC50 range of 40–80 µM |
| Quantified Difference | Approximately 2-fold lower IC50 (higher potency) for HSR1101~1103 |
| Conditions | LPS-stimulated BV2 microglial cells |
Why This Matters
This 2-fold potency difference provides a clear, quantifiable metric for selecting more effective anti-neuroinflammatory candidates and establishes a key SAR for the isoquinoline-1-carboxamide scaffold.
- [1] Do, H. T. T., et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. Int. J. Mol. Sci., 21(7), 2319. View Source
